11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Description
This compound belongs to a class of benzimidazo-isoquinoline derivatives characterized by a fused bicyclic core structure with a nitrile group at position 6 and a pyrrolidine substituent at position 11. The pyrrolidine substituent introduces rigidity and altered electronic properties compared to other substituents like anilino or benzylamino groups.
Properties
IUPAC Name |
11-pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c21-13-16-14-7-1-2-8-15(14)20(23-11-5-6-12-23)24-18-10-4-3-9-17(18)22-19(16)24/h3-4,9-10H,1-2,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQNUCDHZOQYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole core fused with an isoquinoline moiety. Its molecular formula is with a molecular weight of approximately 269.35 g/mol. The presence of the pyrrolidine ring contributes to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 4.8 | G2/M phase arrest |
| HeLa (Cervical) | 6.3 | Caspase activation |
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. Research indicates that it may mitigate oxidative stress and reduce neuronal apoptosis.
Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, administration of the compound led to a significant reduction in markers of neuronal damage and improved behavioral outcomes in memory tests.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Regulation : It disrupts cell cycle progression by inhibiting key regulatory proteins involved in the transition from G2 to M phase.
- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Comparison with Similar Compounds
Core Structural Variations
The benzimidazo-isoquinoline scaffold is conserved across analogs, but substituent variations at position 11 significantly influence physicochemical and biological properties:
*Estimated based on structural similarity to analogs.
Physicochemical Properties
- logP and Solubility: The 11-(benzylamino) analog has a logP of 4.6 and logSw (aqueous solubility) of -4.58, indicating moderate hydrophobicity . The pyrrolidin-1-yl group, being a cyclic amine, may reduce logP compared to benzylamino or anilino groups due to increased polarity. Piperazine derivatives (e.g., 11-(4-phenylpiperazin-1-yl)) likely exhibit improved solubility in polar solvents . The 11-chloro analog’s lower molecular weight (281.74) and halogen substituent enhance lipophilicity, favoring membrane permeability .
- Hydrogen Bonding: Pyrrolidine introduces one hydrogen bond donor (N–H) and one acceptor, similar to benzylamino analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
